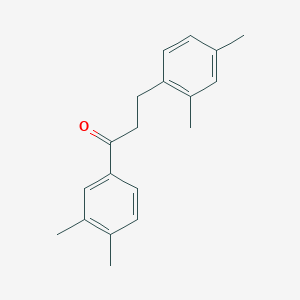

3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions generally include:

Reactants: 2,4-dimethylbenzoyl chloride and 3,4-dimethylbenzene

Catalyst: Aluminum chloride (AlCl3)

Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Formation of halogenated derivatives

Scientific Research Applications

3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Propiophenone: The parent compound, lacking the dimethyl substitutions.

3,4-Dimethylpropiophenone: A similar compound with dimethyl groups on the phenyl ring but not on the propiophenone moiety.

2,4-Dimethylpropiophenone: Another related compound with dimethyl groups on the phenyl ring.

Uniqueness

3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is unique due to the specific positioning of the dimethyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to distinct applications and advantages in various fields of research and industry.

Biological Activity

3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₇H₁₈O, with a molecular weight of approximately 258.33 g/mol. The structure features a propiophenone backbone with two methyl groups at the 3' and 4' positions and a dimethylphenyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or modulator of signaling pathways. Such interactions can lead to alterations in cellular processes such as proliferation, apoptosis, and metabolic regulation.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors that regulate neurotransmitter release or cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties : There is evidence indicating that it may exhibit antimicrobial effects against certain bacterial strains.

- Antioxidant Activity : The compound may also function as an antioxidant, mitigating oxidative stress in cells.

Research Findings

A comprehensive review of the literature reveals several case studies and experimental findings related to the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Antioxidant | Reduces oxidative stress |

Case Studies

- Anticancer Study : In vitro experiments demonstrated that this compound effectively induced apoptosis in human breast cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing significant cell death at concentrations above 10 µM.

- Antimicrobial Study : A study evaluating the antimicrobial properties found that the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-5-7-17(16(4)11-13)9-10-19(20)18-8-6-14(2)15(3)12-18/h5-8,11-12H,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLMYJUTBVQSFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644688 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-14-4 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.